molecular formula C9H27BrSi4 B3053096 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane CAS No. 5089-31-6

2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Cat. No.: B3053096
CAS No.: 5089-31-6
M. Wt: 327.55 g/mol
InChI Key: LXFOZSXUYPBXNV-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structural and electronic properties. This compound is characterized by the presence of a bromine atom attached to a silicon atom, which is further bonded to three trimethylsilyl groups. The compound’s steric hindrance and electronic effects make it a valuable reagent in various chemical reactions and applications.

Scientific Research Applications

This compound has found applications in several scientific research fields. In chemistry, it is used as a precursor for the synthesis of silylenes and silylanions, which are important intermediates in various organic reactions . In biology and medicine, the compound’s unique properties are exploited for the development of novel drugs and therapeutic agents. Additionally, its use in industry includes applications in materials science and the production of advanced silicon-based materials .

Preparation Methods

The synthesis of 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane. This reaction is carried out using bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at a temperature of 333 K . The reaction yields the desired compound with high efficiency, demonstrating the effectiveness of this synthetic route.

Chemical Reactions Analysis

2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include organolithium compounds and other nucleophiles. The steric hindrance provided by the trimethylsilyl groups influences the reactivity and selectivity of the compound in these reactions . Major products formed from these reactions often include silyl-substituted derivatives and other organosilicon compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves the interaction of the bromine atom with various molecular targets. The steric hindrance and electronic effects of the trimethylsilyl groups play a crucial role in determining the compound’s reactivity and selectivity. These effects influence the pathways and molecular targets involved in the compound’s reactions, leading to the formation of specific products .

Properties

IUPAC Name

bromo-tris(trimethylsilyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27BrSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFOZSXUYPBXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27BrSi4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502020
Record name 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5089-31-6
Record name 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
Reactant of Route 2
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
Reactant of Route 3
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

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